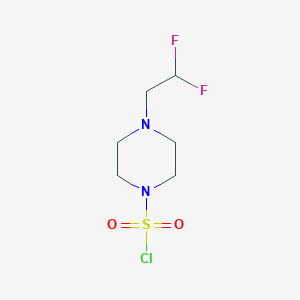

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

Descripción

BenchChem offers high-quality 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2N2O2S/c7-14(12,13)11-3-1-10(2-4-11)5-6(8)9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEOYAZQYFBPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride: Structural Properties, Synthesis, and Applications in Advanced Drug Design

Executive Summary

In contemporary medicinal chemistry, the precise modulation of physicochemical properties—such as lipophilicity, basicity, and metabolic stability—is paramount for successful drug development. 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (CAS: 2243516-81-4) has emerged as a highly versatile bifunctional building block[1]. By combining the rigid, vector-directing properties of a piperazine core with the stereoelectronic effects of a 2,2-difluoroethyl group and the electrophilic reactivity of a sulfonyl chloride, this compound serves as a critical intermediate. It is increasingly utilized in the synthesis of sulfonamide libraries, kinase inhibitors, and advanced bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs)[2].

This technical guide provides an in-depth analysis of its structural rationale, a self-validating synthesis protocol, and its targeted applications in modern therapeutics.

Physicochemical Profile & Structural Rationale

The strategic incorporation of fluorine atoms into aliphatic systems profoundly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Quantitative Data Summary

Below is the consolidated physicochemical data for 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride[1][3]:

| Property | Value / Description |

| Chemical Name | 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride |

| CAS Registry Number | 2243516-81-4 |

| Molecular Formula | C6H11ClF2N2O2S |

| Molecular Weight | 248.68 g/mol |

| Physical State | Solid / Semi-solid (temperature dependent) |

| Electrophilic Hub | Sulfonyl Chloride (-SO₂Cl) |

| Basic Center | Tertiary Amine (Fluorine-modulated) |

The Causality of Structural Design

-

The 2,2-Difluoroethyl Group: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent tertiary piperazine nitrogen. Causality: This reduction in basicity prevents the amine from being fully protonated at physiological pH, thereby increasing membrane permeability and reducing off-target hERG channel liabilities (cardiotoxicity). Furthermore, the C-F bonds block primary sites of cytochrome P450-mediated oxidative metabolism.

-

The Sulfonyl Chloride Moiety: Sulfonyl chlorides are premier electrophiles for constructing sulfonamides. Causality: The resulting sulfonamide bond is metabolically highly stable, possesses a defined geometry that can act as a hydrogen bond acceptor, and is resistant to enzymatic cleavage compared to standard amide bonds.

Mechanistic Synthesis & Experimental Protocol

The synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride relies on the controlled sulfonylation of 1-(2,2-difluoroethyl)piperazine[4] using sulfuryl chloride ( SO2Cl2 )[5].

Self-Validating Experimental Protocol

To ensure high yield and prevent the formation of bis-sulfonylation or ring-opened byproducts, strict temperature control and anhydrous conditions are mandatory.

Reagents Required:

-

1-(2,2-Difluoroethyl)piperazine (Starting Material)

-

Sulfuryl Chloride ( SO2Cl2 , 1.1 equivalents)

-

Triethylamine (TEA) or N-ethyl-N-benzylamine (Base, 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of the Electrophile Solution: Dissolve sulfuryl chloride (1.1 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are critical because moisture rapidly hydrolyzes sulfuryl chloride into sulfuric and hydrochloric acids, destroying the reagent.

-

Temperature Modulation: Cool the reaction flask to -10°C using an ice/salt bath. Causality: The reaction between amines and sulfuryl chloride is highly exothermic. Sub-zero temperatures prevent runaway thermal degradation and maximize chemoselectivity[5].

-

Amine Addition: Dissolve 1-(2,2-difluoroethyl)piperazine and the organic base (e.g., TEA) in DCM. Add this solution dropwise to the sulfuryl chloride mixture over 30 minutes. Causality: The base is required to scavenge the HCl byproduct. Without it, the starting piperazine would protonate, precipitate as an unreactive hydrochloride salt, and halt the reaction.

-

Reaction Maturation: Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring overnight[5]. Monitor via TLC (Thin-Layer Chromatography) to validate the complete consumption of the starting amine.

-

Aqueous Workup: Quench the reaction with ice-cold water. Separate the organic layer and back-extract the aqueous layer with DCM. Causality: Back-extraction ensures maximum recovery of the product. Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo. Causality: Complete removal of trace water before concentration prevents the hydrolysis of the newly formed sulfonyl chloride product.

Synthesis Workflow Visualization

Fig 1: Step-by-step synthesis workflow of the sulfonyl chloride.

Applications in Advanced Therapeutics (PROTACs)

In the realm of targeted protein degradation, PROTACs require sophisticated linkers to connect the E3 ligase-recruiting ligand to the target protein (POI) ligand. 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is frequently utilized to construct these linkers[2].

Mechanistic Advantage in PROTACs: When this compound is reacted with an amine-bearing POI ligand, it forms a robust sulfonamide linkage. The piperazine ring acts as a rigidified spacer, which reduces the entropic penalty upon target binding compared to highly flexible PEG linkers. Concurrently, the 2,2-difluoroethyl cap optimizes the lipophilic efficiency (LipE) of the massive PROTAC molecule, aiding in cellular penetration without introducing excessive hydrophobic bulk[2].

Fig 2: Application of the compound in sulfonamide-based PROTAC linker synthesis.

Handling, Stability, and Storage Protocols

Because sulfonyl chlorides are inherently moisture-sensitive electrophiles, strict storage protocols must be adhered to:

-

Storage Temperature: Store at 2°C to 8°C (refrigerated) or -20°C for long-term stability.

-

Atmosphere: Must be stored under an inert gas (Argon or Nitrogen) to prevent atmospheric moisture from inducing hydrolysis.

-

Handling: Always handle inside a fume hood using dry syringes and glassware. Exposure to ambient humidity will degrade the compound into the corresponding unreactive sulfonic acid and hydrochloric acid.

Sources

- 1. CAS:273207-02-6, 4-Ethylpiperazine-1-sulfonyl chloride-毕得医药 [bidepharm.com]

- 2. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. nextsds.com [nextsds.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

CAS number and safety data sheet for 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

An In-depth Technical Guide to 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

Abstract

This guide provides a comprehensive technical overview of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, synthesis, and reactivity, with a strong emphasis on its practical application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of Fluorinated Piperazines in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy for modulating pharmacokinetic and physicochemical properties.[1][2] Selective installation of fluorine can enhance metabolic stability, membrane permeation, and binding affinity to the target protein.[1][2] The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to fine-tune properties like solubility, lipophilicity, and to provide versatile synthetic handles for further modification.[3][4]

The combination of the 2,2-difluoroethyl group with the piperazine core creates a building block of significant interest. The sulfonyl chloride functional group serves as a highly reactive electrophilic handle, primarily for the construction of sulfonamide linkages—a motif present in a vast number of pharmaceuticals.[5][6][7] This guide will provide the foundational knowledge and practical protocols required to leverage the unique attributes of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride in drug discovery campaigns.

Core Compound Profile

A precise understanding of a reagent's fundamental properties is critical for its successful and safe application.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride |

| CAS Number | 2243516-81-4[8] |

| EC Number | 969-177-8[8] |

| Molecular Formula | C6H11ClF2N2O2S |

| Molecular Weight | 248.68 g/mol |

Safety Data Sheet (SDS) Synopsis and Handling Protocols

This section summarizes critical safety information. It is not a substitute for the full, certified Safety Data Sheet (SDS), which must be consulted before any handling or use.

| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[8] |

| Skin Corrosion / Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[8] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H336: May cause drowsiness or dizziness.[8] |

| Reactivity | Not explicitly listed, but inherent to sulfonyl chlorides | Reacts violently with water, liberating toxic gas (HCl).[9] |

Recommended Personal Protective Equipment (PPE) & Handling Workflow

A self-validating system of safety checks is mandatory before any experimental work. All operations should be conducted in a certified chemical fume hood.

Caption: Mandatory safety and preparation workflow before handling the reagent.

First-Aid and Spill Management

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required. Causality Note: Sulfonyl chlorides react with moisture on the skin to produce hydrochloric acid and sulfonic acid, causing severe chemical burns.[9][10] Rapid, extensive washing is critical.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9][10]

-

Spill: Do NOT use water. Absorb with an inert, dry material (e.g., vermiculite, dry sand). Cautiously quench the material in a fume hood with a secondary alcohol like isopropanol before packaging for disposal.

Synthesis and Reactivity Profile

General Synthesis Route

The synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is logically achieved via a two-step sequence starting from piperazine.

Caption: General two-step synthesis pathway for the title compound.

Core Reactivity

The reactivity is dominated by the electrophilic sulfur atom, which is highly susceptible to nucleophilic attack.[6] The chloride is an excellent leaving group, facilitating these substitutions.

-

Reaction with Amines (Sulfonamide Formation): This is the most prevalent and synthetically valuable reaction for this reagent. It provides a direct route to diverse sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for forging S-N bonds.[6][7][11]

-

Expertise Insight: The reaction generates one equivalent of HCl. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge this acid.[12] This prevents protonation of the reacting amine (which would render it non-nucleophilic) and drives the reaction to completion. This choice constitutes a self-validating protocol, as it prevents side reactions and ensures high, reproducible yields.

-

-

Hydrolysis: Sulfonyl chlorides react readily, often violently, with water to form the corresponding sulfonic acid.[9] This necessitates the use of anhydrous solvents and inert atmospheres (e.g., Nitrogen, Argon) for all reactions to prevent reagent decomposition.[9]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, the reagent will react with alcohols to form sulfonate esters. This transforms the poor hydroxyl leaving group into an excellent sulfonate leaving group, facilitating subsequent reactions.[6]

Application in Drug Discovery: A Workflow for Sulfonamide Synthesis

This section provides a detailed, field-proven protocol for a typical sulfonamide coupling reaction using the title compound.

Experimental Protocol: General Procedure for Coupling with a Primary Amine

Objective: To synthesize a novel sulfonamide derivative for a structure-activity relationship (SAR) study.

Materials:

-

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

-

Primary amine of interest (Substrate)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Triethylamine (TEA), distilled

-

Nitrogen or Argon gas supply with manifold

-

Oven-dried glassware

Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Reaction: Cool the amine solution to 0 °C using an ice-water bath. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. Causality Note: This slow, cold addition is critical for controlling the reaction exotherm, especially on a larger scale, which minimizes the formation of potential impurities.

-

Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the limiting reagent is observed.

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO3 (to remove residual acid), and finally with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

Logical Workflow for Protocol Execution

Caption: Step-by-step logical flow for the sulfonamide synthesis protocol.

Conclusion and Future Outlook

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is a highly valuable reagent for medicinal chemists. It provides a direct and efficient means to introduce the fluorinated piperazine motif, a structure known to confer advantageous physicochemical and pharmacokinetic properties, into a wide array of molecules. The robust and well-understood reactivity of the sulfonyl chloride functional group allows for the reliable construction of stable sulfonamide linkages. The protocols and insights provided in this guide are designed to empower researchers to utilize this compound safely and effectively, accelerating the discovery and optimization of next-generation therapeutics.

References

-

Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

-

Title: 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride — Chemical Substance Information Source: ECHA URL: [Link]

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Preprints.org URL: [Link]

-

Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: 4-(2,2,2-trifluoroethyl)piperazine-1-sulfonylchloride (C6H10ClF3N2O2S) Source: PubChemLite URL: [Link]

- Title: CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)

-

Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: Scilit URL: [Link]

-

Title: Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid Source: Carl Roth URL: [Link]

-

Title: Synthesis of sulfonyl chloride substrate precursors Source: Royal Society of Chemistry URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe Source: PubMed URL: [Link]

-

Title: Safety Data Sheet - N- (2-Hydroxy ethyl)-Piperazine ethane Sulfonic acid Source: Hopax Fine Chemicals URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

-

Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL: [Link]

-

Title: Sulfonyl chlorides-Beijing Chemsun Pharmtech Co.,Ltd Source: Chemsun Pharmtech URL: [Link]

-

Title: Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Application of Fluorine in Drug Design Source: ResearchGate URL: [Link]

-

Title: 4-(4-fluorophenyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-1,3-dioxol-2-one dihydrochloride Source: ECHA URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nextsds.com [nextsds.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl Chloride

Introduction

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutically active compounds. The incorporation of the difluoroethylpiperazine moiety can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and receptor binding affinity. The sulfonyl chloride functional group serves as a versatile handle for further chemical transformations, most notably for the formation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals.

Strategic Synthetic Considerations

The synthesis of the target molecule can be approached via two primary strategic pathways, each with its own merits depending on the availability of starting materials and the desired scale of production.

-

Pathway 1: The Convergent Approach. This is the most direct and efficient route, starting from the commercially available precursor, 1-(2,2-difluoroethyl)piperazine. This pathway is ideal for rapid synthesis and process optimization.

-

Pathway 2: The Linear Approach. This pathway begins with the readily available and inexpensive starting material, piperazine. While longer, this route offers greater control over the introduction of substituents and may be more cost-effective for large-scale synthesis where the precursor in Pathway 1 is not economically viable.

Pathway 1: Convergent Synthesis from 1-(2,2-Difluoroethyl)piperazine

This preferred pathway leverages the commercial availability of 1-(2,2-difluoroethyl)piperazine, often supplied as its hydrochloride salt.[3] The synthesis involves two key steps: the liberation of the free amine and the subsequent sulfonylation.

Step 1: Liberation of 1-(2,2-Difluoroethyl)piperazine Free Base

The initial step involves the neutralization of the hydrochloride salt to yield the free secondary amine. This is a standard acid-base extraction procedure.

Experimental Protocol:

-

Dissolution: Dissolve 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride (1.0 eq) in water.

-

Basification: Cool the aqueous solution in an ice bath and add a saturated aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH of the solution is greater than 10.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1-(2,2-difluoroethyl)piperazine free base as an oil or low-melting solid.

Causality of Experimental Choices:

-

The use of a strong base ensures the complete deprotonation of the piperazinium salt to the free amine.

-

Multiple extractions are performed to maximize the recovery of the moderately water-soluble free base.

-

Anhydrous sodium sulfate is a neutral drying agent that is compatible with the amine functionality.

Step 2: Sulfonylation of 1-(2,2-Difluoroethyl)piperazine

The key transformation in this pathway is the reaction of the secondary amine with sulfuryl chloride (SO₂Cl₂) to form the desired sulfonyl chloride. This reaction should be carried out under anhydrous conditions and at low temperatures to control the exothermic reaction and minimize side product formation.[4]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the 1-(2,2-difluoroethyl)piperazine free base (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfuryl Chloride: Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride.

Causality of Experimental Choices:

-

Anhydrous conditions are crucial as sulfuryl chloride reacts readily with water.

-

The use of a non-nucleophilic base like triethylamine is to neutralize the HCl generated during the reaction without competing in the reaction with sulfuryl chloride.[4]

-

Slow, dropwise addition of sulfuryl chloride at low temperature helps to control the exothermicity of the reaction and prevent the formation of undesired side products.

Table 1: Summary of Reaction Parameters for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 1 | 1-(2,2-Difluoroethyl)piperazine HCl | NaOH or NaHCO₃, H₂O, DCM | Water/DCM | 0 °C to RT | >95% |

| 2 | 1-(2,2-Difluoroethyl)piperazine | SO₂Cl₂, Triethylamine | Dichloromethane | 0 °C to RT | 70-85% |

Diagram 1: Workflow for the Convergent Synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

Caption: A streamlined two-step convergent synthesis pathway.

Pathway 2: Linear Synthesis from Piperazine

This pathway provides a more fundamental approach, starting from the basic building block, piperazine. It involves a multi-step sequence including protection, alkylation, deprotection, and final sulfonylation.

Step 1: Monoprotection of Piperazine

To achieve selective N-alkylation, one of the nitrogen atoms of piperazine is temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

Experimental Protocol:

-

Reaction: To a solution of piperazine (2.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) portion-wise at 0 °C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture and purify by column chromatography to isolate 1-Boc-piperazine.

Step 2: N-Alkylation with a 2,2-Difluoroethylating Agent

The free secondary amine of 1-Boc-piperazine is then alkylated using a suitable 2,2-difluoroethylating agent. 2,2-Difluoroethyl triflate or a 2,2-difluoroethyl halide (bromide or iodide) can be used.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in an aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) (1.1 eq) dropwise at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions to liberate the secondary amine.

Experimental Protocol:

-

Reaction: Dissolve the N-Boc-4-(2,2-difluoroethyl)piperazine in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane.

-

Stirring: Stir the solution at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the hydrochloride salt of 1-(2,2-difluoroethyl)piperazine.

Step 4: Sulfonylation

The final step is the sulfonylation of the deprotected piperazine derivative, as described in Pathway 1, Step 2.

Diagram 2: Workflow for the Linear Synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride [oakwoodchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Long-Term Storage Protocols for 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride: A Technical Whitepaper

Executive Summary

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (CAS: 2243516-81-4) is a highly specialized, bifunctional chemical building block deployed in modern drug discovery. It enables the direct installation of a 4-(2,2-difluoroethyl)piperazine-1-sulfonamide moiety—a pharmacophore proven to improve metabolic stability, modulate lipophilicity, and enhance target binding affinity.

However, the molecule presents a profound structural contradiction: it contains both a highly electrophilic sulfonyl chloride group and a potentially nucleophilic tertiary amine (the N4 position of the piperazine ring). This dual nature creates severe stability liabilities, including rapid hydrolysis and spontaneous self-condensation. This whitepaper outlines the mechanistic causality behind these degradation pathways and establishes self-validating protocols for its long-term storage and handling.

Core Stability Profile & Degradation Mechanisms

The stability of aliphatic and heterocyclic sulfonyl chlorides is intrinsically governed by their susceptibility to nucleophilic attack [1]. For 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride, degradation proceeds via two primary pathways:

-

Moisture-Driven Hydrolysis: The −SO2Cl group is acutely sensitive to atmospheric moisture. Water acts as a nucleophile, displacing the chloride ion to yield 4-(2,2-difluoroethyl)piperazine-1-sulfonic acid and stoichiometric equivalents of highly corrosive hydrogen chloride (HCl) gas [2].

-

Intermolecular Self-Condensation (Oligomerization): If the compound exists as a free base, the lone pair on the N4 nitrogen remains electronically active. This tertiary amine acts as a nucleophile, attacking the sulfonyl chloride group of an adjacent molecule. This triggers a rapid, exothermic self-condensation, forming irreversible oligomeric or polymeric sulfonamide/sulfonium networks.

The Structural Imperative: To mitigate this, the compound must be synthesized, isolated, and stored as a protonated salt (typically the hydrochloride salt) [3]. Protonation of the N4 nitrogen ties up the lone pair, rendering it electronically inert and completely preventing self-polymerization.

Mechanistic divergence of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride degradation.

Optimal Long-Term Storage Conditions

Maintaining the structural integrity of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride hydrochloride requires strict environmental controls. The compound is thermally labile and highly hygroscopic.

Table 1: Storage Parameters and Mechanistic Rationale

| Parameter | Recommendation | Mechanistic Rationale |

| Physical State | Hydrochloride Salt | Passivates the N4 tertiary amine, preventing intermolecular self-condensation [3]. |

| Temperature | -20 °C (Long-term) | Suppresses the kinetics of thermal degradation and formal SO2 extrusion [1]. |

| Atmosphere | Argon or Nitrogen (Inert) | Excludes atmospheric moisture, halting the primary hydrolysis pathway [2]. |

| Container | Amber glass vial, PTFE-lined cap | Prevents photolytic degradation; PTFE resists HCl corrosion from trace hydrolysis. |

| Secondary Containment | Desiccator with Drierite | Provides a redundant moisture barrier against ambient humidity during freezer storage. |

Experimental Workflows & Handling Protocols

Because of its extreme reactivity, standard analytical techniques (like direct LC-MS) will artificially degrade the compound. The sulfonyl chloride will react with the water or methanol in the mobile phase, leading to false-positive degradation results. Therefore, a self-validating "quench" protocol is mandatory for stability assessment.

Protocol 1: Safe Handling and Dispensing

-

Thermal Equilibration: Transfer the primary container from -20 °C storage to a desiccator and allow it to equilibrate to room temperature (approx. 1 hour) before opening.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating rapid hydrolysis.

-

-

Inert Transfer: Perform all weighing and dispensing operations within a glovebox under an argon atmosphere ( H2O < 1 ppm, O2 < 1 ppm) or using standard Schlenk line techniques.

-

Anhydrous Environment: Use only thoroughly oven-dried glassware (150 °C for >4 hours) and anhydrous, amine-free solvents (e.g., anhydrous DCM or MeCN).

Protocol 2: Forced Degradation & Stability Assessment (LC-MS)

To accurately quantify the intact sulfonyl chloride versus the sulfonic acid degradation product, the reactive −SO2Cl group must be chemically trapped prior to analysis.

-

Sample Preparation: Dissolve 1.0 mg of the stored 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride hydrochloride in 1.0 mL of anhydrous acetonitrile.

-

Stress Aliquoting: Divide the solution into a Control Aliquot (kept at -20 °C under argon) and a Stress Aliquot (exposed to 25 °C and 75% relative humidity for 4 hours).

-

Chemical Quenching (Critical Step): To 100 µL of each aliquot, add 10 µL of anhydrous diethylamine.

-

Causality: Diethylamine rapidly and quantitatively converts any intact sulfonyl chloride into a stable, inert diethyl-sulfonamide derivative. Pre-existing sulfonic acid degradation products will not react, preserving the exact degradation ratio present at the time of quenching.

-

-

LC-MS Analysis: Inject the quenched samples into an LC-MS system. Quantify the ratio of the diethyl-sulfonamide mass (representing the intact starting material) versus the sulfonic acid mass (representing degraded material).

Self-validating LC-MS stability assessment workflow utilizing amine-quenching.

Conclusion

The successful deployment of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride in synthetic campaigns hinges entirely on understanding its dual-reactivity profile. By mandating its storage as a hydrochloride salt, maintaining strict anhydrous and sub-zero conditions, and utilizing amine-quenched analytical workflows, researchers can completely circumvent its inherent stability liabilities and ensure reproducible synthetic yields.

References

-

Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry–A European Journal (2026). URL:[Link]

- Shionogi & Co., Ltd. "Oxycarbamoyl compounds and the use thereof." European Patent EP2346820B1 (2009).

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride molecular weight and exact mass

Abstract

This technical guide provides a comprehensive overview of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride, a fluorinated building block with significant potential in medicinal chemistry and drug development. This document details its core physicochemical properties, including its molecular weight and exact mass, and presents a plausible, well-referenced synthetic route for its preparation. Furthermore, this guide outlines a suite of robust analytical methodologies for its characterization and quality control, complete with detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this compound.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often imparting favorable pharmacokinetic and metabolic properties. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents due to its ability to modulate aqueous solubility and engage in critical hydrogen bonding interactions.[1] The convergence of these two motifs in 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride presents a versatile synthetic intermediate for the construction of novel bioactive compounds. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[2][3] This reactivity profile makes it an invaluable tool for library synthesis and late-stage functionalization in drug discovery programs.[4]

This guide serves as a technical resource for researchers, providing essential data and methodologies to facilitate the effective use and characterization of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and analysis. The key identifiers and calculated masses for 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride | - |

| CAS Number | 2243516-81-4 | Internal Database |

| Molecular Formula | C6H11ClF2N2O2S | Calculated |

| Molecular Weight | 248.68 g/mol | Calculated |

| Exact Mass | 248.0150 g/mol | Calculated |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis commences with the mono-N-alkylation of piperazine with a suitable 2,2-difluoroethylating agent, followed by the reaction of the resulting intermediate with sulfuryl chloride to yield the target compound.

Caption: Proposed two-step synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride.

Experimental Protocol: A Plausible Approach

This protocol is a representative procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(2,2-Difluoroethyl)piperazine

-

To a solution of piperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1-bromo-2,2-difluoroethane (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,2-difluoroethyl)piperazine.

Step 2: Synthesis of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

-

Dissolve 1-(2,2-difluoroethyl)piperazine (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

A precipitate may form. Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or NMR spectroscopy.

-

Upon completion, the reaction mixture can be filtered if a precipitate has formed. The filtrate is then carefully washed with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride. Further purification may be achieved by recrystallization or chromatography if necessary, though care must be taken due to the compound's reactivity.

Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride to ensure structural integrity and purity.

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the title compound.[2]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm, and the difluoroethyl group. The methylene protons adjacent to the nitrogen will be deshielded, and the difluoromethyl proton will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments. The carbon atom of the difluoromethyl group will exhibit a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: Fluorine NMR will show a signal corresponding to the -CHF₂ group, providing definitive evidence of fluorination.

Protocol for ¹H NMR Analysis:

-

Accurately weigh 5-10 mg of the sample into a dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

Acquire the spectrum on a 300 MHz or higher field spectrometer using a standard single-pulse experiment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure.[2][8]

-

Electron Ionization (EI-MS): This technique will likely lead to significant fragmentation. Key fragments would include the loss of Cl, SO₂, and cleavage of the piperazine ring. The molecular ion peak should exhibit a characteristic M+2 isotope pattern in a roughly 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl.[8]

-

Electrospray Ionization (ESI-MS): A softer ionization technique that is more likely to show the protonated molecular ion [M+H]⁺ with the characteristic chlorine isotope pattern.

Protocol for GC-MS Analysis (with derivatization):

Due to the reactivity of the sulfonyl chloride, direct GC-MS analysis can be challenging. Derivatization to a more stable sulfonamide is a common strategy.[2]

-

Dissolve a small amount of the sample in a dry aprotic solvent (e.g., dichloromethane).

-

Add an excess of a simple amine (e.g., diethylamine) and stir for 30 minutes at room temperature.

-

Inject an aliquot of the reaction mixture into the GC-MS.

-

Set the GC oven temperature program to achieve good separation (e.g., initial temperature of 80°C, ramp to 280°C).

-

Acquire the mass spectrum in the EI mode, scanning a mass range of m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride.[9][10]

-

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like trifluoroacetic acid) is a good starting point.

-

Detection: UV detection is suitable if the compound possesses a chromophore. If not, coupling the HPLC to a mass spectrometer (LC-MS) provides universal and highly sensitive detection.[11]

Protocol for HPLC-UV Purity Analysis:

-

Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions for linearity assessment if quantification is required.

-

Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Employ a gradient elution with mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).

-

Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

-

Monitor the eluent at a suitable wavelength (e.g., 210 nm) if UV active, or use a mass spectrometer for detection.

Conclusion

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride represents a valuable and versatile building block for contemporary drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. The analytical methodologies detailed in this guide provide a robust framework for its characterization, ensuring the quality and reliability of this important synthetic intermediate. As the demand for novel fluorinated and piperazine-containing drug candidates continues to grow, a thorough understanding of the properties and handling of such reagents is indispensable for the medicinal chemist.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

-

Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. (2025, March 17). Retrieved March 18, 2026, from [Link]

-

Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization - PubMed. (2016, April 1). Retrieved March 18, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6). Retrieved March 18, 2026, from [Link]

-

Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - Taylor & Francis. (2008, October 4). Retrieved March 18, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30). Retrieved March 18, 2026, from [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024, September 9). Retrieved March 18, 2026, from [Link]

-

Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 18, 2026, from [Link]

-

Structure−Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2020, March 4). Retrieved March 18, 2026, from [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved March 18, 2026, from [Link]

-

Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. (2011, June 30). Retrieved March 18, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved March 18, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Retrieved March 18, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. (2023, October 18). Retrieved March 18, 2026, from [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (2021, December 13). Retrieved March 18, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (n.d.). Retrieved March 18, 2026, from [Link]

-

Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters - MDPI. (2021, August 13). Retrieved March 18, 2026, from [Link]

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. (2013, June 15). Retrieved March 18, 2026, from [Link]

-

Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. (2023, December 11). Retrieved March 18, 2026, from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.). Retrieved March 18, 2026, from [Link]

-

Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides - NSF PAR. (2022, October 27). Retrieved March 18, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Retrieved March 18, 2026, from [Link]

-

Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss - Auburn University. (2012, May 7). Retrieved March 18, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. sites.duke.edu [sites.duke.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 11. scienceasia.org [scienceasia.org]

Reaction mechanism of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride with nucleophiles

An In-Depth Technical Guide to the Reaction Mechanisms of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride with Nucleophiles

Executive Summary

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is a versatile electrophilic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic importance lies in the piperazine scaffold, a common pharmacophore, combined with a highly reactive sulfonyl chloride moiety.[1][2][3] This guide provides a comprehensive technical overview of the core reaction mechanisms of this compound with common classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. By elucidating the underlying principles of these transformations, this document aims to empower scientists to leverage this reagent's full potential in the synthesis of complex molecular architectures and novel pharmaceutical candidates. We will explore the prevailing mechanistic models, provide field-proven experimental protocols, and discuss the critical factors that govern reaction outcomes, ensuring a blend of theoretical understanding and practical applicability.

Structural Features and Core Reactivity

The reactivity of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride is fundamentally dictated by the electronic properties of the sulfonyl chloride group. The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This configuration renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[4]

The 4-(2,2-difluoroethyl)piperazine moiety, while not directly participating in the substitution at the sulfur atom, influences the compound's overall properties, such as solubility and steric profile. The electron-withdrawing nature of the difluoroethyl group may have a minor deactivating effect on the piperazine ring, but the primary site of reaction remains the sulfonyl chloride functional group.

General Mechanistic Pathways at the Sulfonyl Sulfur

Nucleophilic substitution at a sulfonyl sulfur center is a well-studied area, yet the precise mechanism can vary with the substrate, nucleophile, and reaction conditions.[6][7] Two primary pathways are generally considered to be operative: the concerted Sₙ2-like mechanism and the stepwise addition-elimination mechanism.[4][8]

-

Concerted Sₙ2-type Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group.[7][9][10] This process proceeds through a trigonal bipyramidal transition state and, analogous to Sₙ2 reactions at carbon, would result in an inversion of configuration if the sulfur were chiral.[9] For most practical applications involving achiral sulfonyl chlorides, this is the most commonly invoked and accepted mechanism.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.[4][8] The nucleophile first adds to the electrophilic sulfur atom, breaking the S=O π-bond to form the intermediate. In a subsequent step, the leaving group is expelled, and the S=O double bond is reformed. This pathway is more likely with very strong nucleophiles or when the intermediate is stabilized.

Reaction with N-Nucleophiles: Sulfonamide Synthesis

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing robust access to sulfonamides, a privileged structural motif in numerous pharmaceuticals.[4][11]

Mechanism and Rationale

The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

Causality Behind Experimental Choices:

-

Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A base is essential to neutralize this acidic byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent competitive hydrolysis of the sulfonyl chloride.

-

Temperature: The initial addition of the sulfonyl chloride is often performed at 0 °C to manage the exothermic nature of the reaction before allowing it to warm to room temperature to ensure completion.[4]

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general procedure for the reaction of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride with a generic secondary amine (e.g., morpholine).

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

-

Reagent Addition: Dissolve 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfonamide.[12]

Data Presentation: Reactivity with Various Amines

| Nucleophile (Amine) | Relative Rate | Typical Yield (%) | Notes |

| Benzylamine (1°) | Fast | 85-95% | Forms secondary sulfonamide. |

| Morpholine (2°) | Moderate | 80-90% | Forms tertiary sulfonamide. |

| Aniline (Aromatic) | Slow | 60-75% | Less nucleophilic due to resonance. |

| Di-tert-butylamine | Very Slow | <10% | Severe steric hindrance impedes reaction. |

Reaction with O-Nucleophiles: Sulfonate Ester Synthesis & Hydrolysis

Reactions with alcohols or water lead to the formation of sulfonate esters and sulfonic acids, respectively. Sulfonate esters are particularly valuable synthetic intermediates as they convert a poorly leaving hydroxyl group into an excellent sulfonate leaving group.[4][13]

Mechanism and Rationale

The mechanism is analogous to that of sulfonamide formation. Alcohols are weaker nucleophiles than amines, so the reaction often requires activation.

Causality Behind Experimental Choices:

-

Base/Solvent: Pyridine is frequently used as both the base and the solvent. It serves to deprotonate the alcohol, forming a more nucleophilic alkoxide in situ, while also neutralizing the HCl byproduct.[4][14]

-

Reactivity: The reaction is generally facile with primary and secondary alcohols. Tertiary alcohols react much more slowly due to steric hindrance and may undergo elimination side reactions.

-

Hydrolysis: The sulfonyl chloride will react with water, which can be a significant competing reaction if non-anhydrous conditions are used. This hydrolysis reaction proceeds via the same nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of a Model Sulfonate Ester

-

Reaction Setup: In an oven-dried flask under N₂, dissolve the alcohol (e.g., benzyl alcohol, 1.0 eq.) in anhydrous pyridine (approx. 0.3 M). Cool the solution to 0 °C.

-

Reagent Addition: Add 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (1.05 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-cold 2 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Reaction with S-Nucleophiles: Thiosulfonate Synthesis

Thiols are highly potent nucleophiles, particularly in their deprotonated thiolate form, and react readily with sulfonyl chlorides.[15]

Mechanism and Rationale

The high nucleophilicity of sulfur ensures a rapid reaction at the electrophilic sulfonyl center.[16][17]

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the thiol (pKa ~10-11) to the much more nucleophilic thiolate anion. A non-nucleophilic base like triethylamine or a stronger base like sodium hydride can be used.

-

Conditions: The reaction is typically fast and can often be run at low temperatures to ensure selectivity and prevent side reactions, such as the oxidation of the thiol.

Experimental Protocol: Synthesis of a Model Thiosulfonate

-

Thiolate Formation: Dissolve the thiol (e.g., thiophenol, 1.0 eq.) in anhydrous THF at 0 °C under N₂. Add a base such as triethylamine (1.1 eq.) and stir for 15 minutes.

-

Reagent Addition: Add a solution of 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (1.0 eq.) in THF dropwise.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Perform an aqueous work-up similar to the sulfonamide synthesis protocol to remove the base and its salt. Purify the resulting thiosulfonate by chromatography.

References

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry.

- Nucleophilic substitution at sulphonyl sulphur. Part 2.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library.

- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.

- Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed.

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).

- CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Synthesis of sulfonyl chloride substr

- Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC.

- 17.6: Reactions of Alcohols - Chemistry LibreTexts.

- Reactions of Thiols - Chemistry Steps.

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses.

- Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv

- Alcohols react with sulfonyl chlorides to give alkyl sulfonates.

- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.

- 4-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride | 2138089-15-1 - Sigma-Aldrich.

- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI.

- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR - ResearchG

- Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable.

- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.

- Sulfonyl Chlorides and Sulfonamides - Merck.

- 3.2.6: Thiols and Sulfides - Chemistry LibreTexts.

- Sulfonyl chloride – Knowledge and References - Taylor & Francis.

- Organic sulfur mechanisms. 24.

- Thiols And Thioethers - Master Organic Chemistry.

- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI.

Sources

- 1. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Review Reports - Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by <i>ortho</i>-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

- 13. vaia.com [vaia.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Application Note: A Robust Protocol for the Synthesis of Novel Sulfonamides Utilizing 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl Chloride

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of sulfonamides using 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride as a key building block. The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The incorporation of a difluoroethyl group can significantly enhance the pharmacokinetic properties of drug candidates, including metabolic stability and bioavailability.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, and practical advice for successful synthesis and characterization.

Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery

The synthesis of sulfonamides, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic chemistry.[1][8] This reaction is known for its reliability and high yields. The resulting sulfonamide group is a bioisostere of the amide bond, offering similar geometric properties but with enhanced hydrolytic stability and an additional hydrogen bond acceptor.[3]

The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical properties.[4] The 2,2-difluoroethyl moiety, in particular, can serve as a bioisostere for groups like hydroxyl, thiol, or methyl, while also offering unique hydrogen bonding capabilities.[5] Its inclusion can lead to improved metabolic stability, which may translate to a longer duration of action in the body and potentially reduced dosing frequency.[4][7] The use of 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride, therefore, provides a direct route to novel sulfonamides with potentially enhanced therapeutic profiles.

Reaction Principle and Mechanism

The core of this protocol is the nucleophilic substitution reaction between an amine and the sulfonyl chloride. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, typically a tertiary amine like triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction.[9][10]

.

Diagram 1: General Reaction Scheme A visual representation of the sulfonamide synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]

- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]

Application Notes & Protocols: Amine Coupling Reactions with 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl Chloride

Abstract

This technical guide provides an in-depth exploration of the amine coupling reaction utilizing 4-(2,2-difluoroethyl)piperazine-1-sulfonyl chloride, a critical building block in contemporary drug discovery. The sulfonamide linkage is a cornerstone of medicinal chemistry, prized for its metabolic stability and unique hydrogen bonding capabilities.[1] The incorporation of the 2,2-difluoroethylpiperazine moiety offers a strategic advantage, modulating physicochemical properties such as lipophilicity and metabolic stability, making this reagent particularly valuable for the synthesis of novel therapeutic agents. This document details the underlying reaction mechanism, provides robust step-by-step protocols, and offers expert insights into reaction optimization and troubleshooting, tailored for researchers and drug development professionals.

Scientific Foundation: The Sulfonamide Coupling Reaction

The synthesis of sulfonamides from sulfonyl chlorides and amines is a fundamental transformation in organic chemistry.[2][3] The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a new sulfur-nitrogen (S-N) bond and the elimination of hydrochloric acid (HCl).

Mechanism Causality:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur center of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, expelling a chloride ion, which is a good leaving group.

-

Proton Transfer: The resulting positively charged nitrogen is neutralized. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to scavenge the HCl generated in situ, preventing the protonation and deactivation of the starting amine and driving the reaction to completion.[4]

The general mechanism is depicted below:

Caption: General reaction for sulfonamide synthesis.

Master Protocol: Synthesis of a Model Sulfonamide

This protocol details a representative procedure for coupling 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride with a generic primary or secondary amine.

Materials:

-

4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride

-

Amine (e.g., Benzylamine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Reaction Component Stoichiometry

The following table outlines the stoichiometry for a typical 1 mmol scale reaction.

| Component | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (1 mmol scale) | Notes |

| Amine (e.g., Benzylamine) | 1.0 | 107.15 | 107 mg (0.103 mL) | The limiting reagent. |

| 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride | 1.1 | 248.68 | 274 mg | A slight excess ensures full consumption of the valuable amine. |

| Triethylamine (TEA) | 1.5 | 101.19 | 152 mg (0.209 mL) | Scavenges HCl byproduct. An excess ensures the reaction medium remains basic. |

| Anhydrous Dichloromethane (DCM) | - | - | 5-10 mL | Solvent. Volume should be sufficient to ensure adequate stirring. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Dissolve it in anhydrous DCM (or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath. This cooling step is critical to manage any exothermicity upon addition of the sulfonyl chloride.[4]

-

Sulfonyl Chloride Addition: In a separate vial, dissolve 4-(2,2-Difluoroethyl)piperazine-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The disappearance of the limiting amine spot indicates reaction completion.

-

Work-up - Quenching: Once complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Work-up - Extraction & Washing: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[4]

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to isolate the pure sulfonamide product.

Caption: Standard workflow for amine-sulfonyl chloride coupling.

Optimizing for Success: Field-Proven Insights